molecular formula C11H9NO4S2 B359597 3-(Thiophene-2-sulfonamido)benzoic acid CAS No. 82068-34-6

3-(Thiophene-2-sulfonamido)benzoic acid

Cat. No.: B359597
CAS No.: 82068-34-6
M. Wt: 283.3g/mol
InChI Key: HGLIUHOTRGFJQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid typically involves the sulfonation of thiophene followed by amide formation with benzoic acid derivatives. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Thiophene-2-sulfonamido)benzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Thiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Thiophene-2-sulfonamido)methylbenzoic acid
  • 3-(Thiophene-2-sulfonamido)phenylacetic acid

Uniqueness

3-(Thiophene-2-sulfonamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene and benzoic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research .

Biological Activity

3-(Thiophene-2-sulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiophene ring, which is known to enhance the pharmacological properties of various drugs. The biological activity of this compound can be explored through its mechanisms of action, therapeutic applications, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H1N1O1S1C9H7\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1\text{C}_9\text{H}_7

This structure indicates that the compound contains both a benzoic acid moiety and a thiophene sulfonamide group, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition leads to bacteriostatic effects against various bacterial strains.
  • Antiproliferative Effects : Studies have indicated that compounds with similar structures exhibit antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Properties : The thiophene ring may contribute to anti-inflammatory effects by modulating pathways associated with cytokine production and oxidative stress.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

The antiproliferative effects were assessed in various cancer cell lines. The following table presents the IC50 values for this compound:

Cell LineIC50 (µM)
HL60 (leukemia)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that the compound has promising anticancer activity, particularly in leukemia cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated a strong correlation between the presence of the thiophene ring and increased antibacterial activity, highlighting its potential as a lead compound for further development .
  • Antiproliferative Activity in Cancer Models : In vitro studies conducted on HL60 cells demonstrated that treatment with this compound led to significant apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation . This suggests that the compound may serve as a potential therapeutic agent in leukemia treatment.

Properties

IUPAC Name

3-(thiophen-2-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S2/c13-11(14)8-3-1-4-9(7-8)12-18(15,16)10-5-2-6-17-10/h1-7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLIUHOTRGFJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276898
Record name 3-[(2-Thienylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82068-34-6
Record name 3-[(2-Thienylsulfonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82068-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Thienylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-(thiophene-2-sulfonamido)benzoate (242a) was hydrolyzed to the acid in an analogous matter to that described in for the formation of 3-(2-fluorobenzyloxy)-5-nitrobenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2-fluorobenzyloxy)-5-nitrobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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